molecular formula C10H3F10NO5 B2774805 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol CAS No. 52999-55-0

4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol

Cat. No.: B2774805
CAS No.: 52999-55-0
M. Wt: 407.12
InChI Key: DEOKUSPOZQDNNK-UHFFFAOYSA-N
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Description

4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol is a chemical compound with the molecular formula C10H3F10NO5 and a molecular weight of 407.12 g/mol . This compound is characterized by the presence of a nitro group, two pentafluoroethoxy groups, and a phenol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol typically involves nucleophilic aromatic substitution reactions. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide, and a base, such as potassium carbonate . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenol group can form hydrogen bonds with various biomolecules. These interactions can affect molecular pathways and biological processes, leading to its observed effects .

Comparison with Similar Compounds

4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-nitro-2,6-bis(1,1,2,2,2-pentafluoroethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F10NO5/c11-7(12,13)9(17,18)25-4-1-3(21(23)24)2-5(6(4)22)26-10(19,20)8(14,15)16/h1-2,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOKUSPOZQDNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(C(F)(F)F)(F)F)O)OC(C(F)(F)F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F10NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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